(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable salicylaldehyde derivative and an acetophenone derivative in the presence of a base such as sodium hydroxide.
Acetylation: The acetyl groups can be introduced by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Imino Group: The imino group is formed by the condensation of the acetylated intermediate with an appropriate amine, typically under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential changes in biological activity.
Substitution: Various substituted chromenes with different functional groups, potentially leading to new compounds with unique properties.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the synthesis of novel derivatives.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Chromenes, in general, have shown promise in areas such as anti-inflammatory, anticancer, and antimicrobial activities. The specific modifications in this compound may enhance its efficacy or selectivity for certain biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the bromine atom and acetyl groups may enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-chromene-3-carboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
(2Z)-N-acetyl-2-[(4-methylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide: Contains a methyl group instead of an acetyl group, potentially altering its chemical and biological properties.
(2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-chloro-2H-chromene-3-carboxamide: Substitutes chlorine for bromine, which can affect its reactivity and interactions with biological targets.
Uniqueness
The presence of both the bromine atom and the acetyl groups in (2Z)-N-acetyl-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-acetyl-2-(4-acetylphenyl)imino-6-bromochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4/c1-11(24)13-3-6-16(7-4-13)23-20-17(19(26)22-12(2)25)10-14-9-15(21)5-8-18(14)27-20/h3-10H,1-2H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGRUEJTCHJWKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.